molecular formula C19H11Cl2F3N2O4 B12370942 Nav1.8-IN-8

Nav1.8-IN-8

Cat. No.: B12370942
M. Wt: 459.2 g/mol
InChI Key: NSDKFULWFDJLQY-UHFFFAOYSA-N
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Description

Nav1.8-IN-8 is a selective inhibitor of the voltage-gated sodium channel subtype Nav1.8, which is encoded by the SCN10A gene. This channel is primarily expressed in the dorsal root ganglion neurons and plays a crucial role in the transmission of pain signals. This compound has garnered significant interest due to its potential as a novel analgesic, offering a non-opioid alternative for pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nav1.8-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Nav1.8-IN-8 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

Nav1.8-IN-8 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the structure and function of sodium channels.

    Biology: Helps in understanding the role of Nav1.8 in pain pathways and sensory neuron function.

    Medicine: Potential therapeutic agent for treating chronic pain conditions without the risk of addiction associated with opioids.

    Industry: Could be used in the development of new pain relief medications

Mechanism of Action

Nav1.8-IN-8 exerts its effects by selectively binding to the Nav1.8 sodium channel, inhibiting its activity. This inhibition prevents the propagation of action potentials in pain-sensing neurons, thereby reducing pain perception. The molecular targets include the voltage-sensing domains of the channel, and the pathways involved are primarily related to nociceptive signal transmission .

Comparison with Similar Compounds

Nav1.8-IN-8 is unique in its high selectivity for the Nav1.8 channel compared to other sodium channel subtypes. Similar compounds include:

Properties

Molecular Formula

C19H11Cl2F3N2O4

Molecular Weight

459.2 g/mol

IUPAC Name

4,5-dichloro-N-(1-oxidopyridin-1-ium-3-yl)-2-[4-(trifluoromethoxy)phenoxy]benzamide

InChI

InChI=1S/C19H11Cl2F3N2O4/c20-15-8-14(18(27)25-11-2-1-7-26(28)10-11)17(9-16(15)21)29-12-3-5-13(6-4-12)30-19(22,23)24/h1-10H,(H,25,27)

InChI Key

NSDKFULWFDJLQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])NC(=O)C2=CC(=C(C=C2OC3=CC=C(C=C3)OC(F)(F)F)Cl)Cl

Origin of Product

United States

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